molecular formula C19H22N2O6S B7704124 N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide

N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide

Katalognummer B7704124
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: HXJNBHGQTMHYBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, TYK2 inhibitors, such as BMS-986205, have potential therapeutic applications in the treatment of autoimmune disorders.

Wirkmechanismus

N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide inhibits the kinase activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which leads to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, this compound has potential therapeutic applications in the treatment of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide is its specificity for TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

Several future directions for research on N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide can be identified. One area of investigation could be the potential of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of investigation could be the development of more soluble formulations of this compound to improve its in vivo administration. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethyl morpholine, followed by reaction with ethyl 2-oxo-2-(2-(butan-2-ylamino)ethoxy)acetate. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield this compound.

Wissenschaftliche Forschungsanwendungen

Several studies have investigated the potential of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide as a therapeutic agent for autoimmune diseases. In a preclinical study, this compound was shown to inhibit the production of IL-12 and IL-23 in human peripheral blood mononuclear cells. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce disease severity and prolong survival.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-3-13(2)21-28(23,24)16-7-5-15(6-8-16)25-11-19(22)20-14-4-9-17-18(10-14)27-12-26-17/h4-10,13,21H,3,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJNBHGQTMHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.